

Application Notes and Protocols for Subcutaneous Administration of Bremelanotide in Clinical Trials

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Compound of Interest		
Compound Name:	Bremelanotide	
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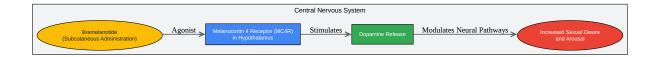
Introduction

Bremelanotide is a synthetic peptide analog of the neuropeptide alpha-melanocyte-stimulating hormone (α -MSH) and a melanocortin receptor agonist.[1] It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[2][3] This document provides a comprehensive overview of the clinical trial methodologies for the subcutaneous administration of **bremelanotide**, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Bremelanotide functions as an agonist at melanocortin receptors, with a high affinity for melanocortin 4 receptor (MC4R) and melanocortin 1 receptor (MC1R), and to a lesser extent, melanocortin 3 receptor (MC3R) and melanocortin 5 receptor (MC5R).[1][4] The exact mechanism for improving HSDD is not fully understood, but it is believed to involve the activation of MC4R in the central nervous system, particularly in the medial preoptic area of the hypothalamus. This activation is thought to modulate neural pathways associated with sexual desire and arousal, potentially by stimulating dopamine release. Unlike treatments that act on the vascular system, bremelanotide's effects are centrally mediated.





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Caption: Bremelanotide's signaling pathway in the central nervous system.

Pharmacokinetics of Subcutaneous Bremelanotide

Subcutaneous administration of **bremelanotide** ensures 100% bioavailability. Key pharmacokinetic parameters are summarized in the table below.

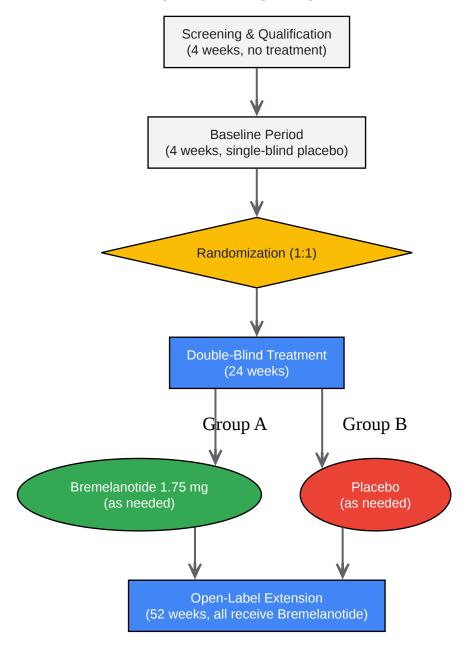
Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	Approximately 1.0 hour (range: 0.5-1.0 hours)	
Peak Plasma Concentration (Cmax)	72.8 ng/mL	
Area Under the Curve (AUC)	276 hr*ng/mL	•
Volume of Distribution	25.0 ± 5.8 L	
Serum Protein Binding	21%	
Half-life	Approximately 2.7 hours (range: 1.9-4.0 hours)	_
Clearance	6.5 ± 1.0 L/hr	•
Excretion	64.8% in urine, 22.8% in feces (as metabolites)	•

Clinical Trial Protocols



The efficacy and safety of subcutaneously administered **bremelanotide** for HSDD in premenopausal women were primarily established in two identical Phase 3, randomized, double-blind, placebo-controlled trials known as the RECONNECT studies (NCT02333071 and NCT02338960).

RECONNECT Studies (Phase 3) Experimental Workflow



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Caption: Workflow of the Phase 3 RECONNECT clinical trials.



Detailed Experimental Protocols

- 1. Participant Selection:
- Inclusion Criteria:
 - Premenopausal women aged 18 years or older.
 - Diagnosis of generalized acquired HSDD for at least 6 months.
 - In a stable, monogamous heterosexual relationship for at least 6 months.
 - Willingness to attempt sexual activity at least once per month.
- Exclusion Criteria:
 - Uncontrolled hypertension or known cardiovascular disease.
 - Major psychiatric disorders.
 - Use of medications known to affect sexual function.
- 2. Study Design and Treatment:
- Phase: Phase 3, multicenter, randomized, double-blind, placebo-controlled.
- Screening and Baseline: A 4-week non-treatment qualification period was followed by a 4-week single-blind placebo run-in period to establish baseline measures.
- Randomization: Eligible participants were randomized in a 1:1 ratio to receive either bremelanotide or a placebo.
- Treatment Administration:
 - Drug: Bremelanotide 1.75 mg or placebo.
 - Route: Subcutaneous injection via an auto-injector.



- Dosage: Administered as needed, approximately 45 minutes before anticipated sexual activity.
- Frequency: No more than one dose within 24 hours and a maximum of 8 doses per month.
- Injection Sites: Abdomen or thigh; patients were instructed to rotate injection sites.
- Duration: 24-week double-blind treatment period, followed by an optional 52-week openlabel extension where all participants received bremelanotide.
- 3. Efficacy and Safety Assessments:
- Co-Primary Efficacy Endpoints:
 - Change from baseline to end-of-study in the Female Sexual Function Index–desire domain (FSFI-D) score.
 - Change from baseline to end-of-study in the Female Sexual Distress Scale— Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (measuring distress related to low sexual desire).
- Secondary Efficacy Endpoints:
 - Number of satisfying sexual events.
 - Patient-reported outcomes on treatment satisfaction.
- Safety Assessments:
 - Monitoring of treatment-emergent adverse events (AEs).
 - Vital signs, including blood pressure measurements at predose and at 1.0, 1.5, and 2 hours postdose during in-clinic administration.
 - Clinical laboratory tests and electrocardiograms.

Clinical Trial Data Summary



Efficacy Results from Integrated RECONNECT Studies

Endpoint	Bremelanotide (Change from Baseline)	Placebo (Change from Baseline)	p-value	Reference
FSFI-D Score	+0.35	-	<0.001	
FSDS-DAO Item 13 Score	-0.33	-	<0.001	_

Note: The placebo group's change from baseline was the comparator in the statistical analysis.

Common Treatment-Emergent Adverse Events

(Integrated Phase 3 Data)

Adverse Event	Bremelanotide (%)	Placebo (%)	Reference
Nausea	40.0	1.3	
Flushing	20.3	1.3	
Headache	11.3	1.9	-
Injection Site Reactions	5.4	0.5	

Conclusion

The subcutaneous administration of **bremelanotide** has been demonstrated to be an effective and generally well-tolerated treatment for HSDD in premenopausal women through rigorous Phase 3 clinical trials. The provided protocols and data summaries offer a comprehensive resource for researchers and professionals in the field of drug development. Adherence to these established methodologies is crucial for future clinical investigations and the potential expansion of **bremelanotide**'s therapeutic applications.

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